Deracoxib vs. Aspirin: 28-Day Endoscopic Gastric Lesion Scores in Healthy Dogs
Deracoxib (1.5 mg/kg PO QD for 28 days) demonstrates significantly lower gastric injury in healthy dogs compared to buffered aspirin (25 mg/kg PO q8h). Endoscopic examination on days 6, 14, and 28 revealed significantly lower total gastric lesion scores in the deracoxib group compared to the aspirin group (p < 0.05), with scores for deracoxib being statistically indistinguishable from placebo controls [1]. Additionally, deracoxib resulted in significantly fewer dog-days of vomiting compared to aspirin [1].
| Evidence Dimension | Gastric mucosal injury and vomiting frequency |
|---|---|
| Target Compound Data | Total gastric lesion scores not significantly different from placebo; fewer dog-days of vomiting (statistically significant reduction vs. aspirin) |
| Comparator Or Baseline | Aspirin: Significantly higher total gastric lesion scores than both deracoxib and placebo on days 6, 14, and 28; more dog-days of vomiting |
| Quantified Difference | Statistically significant difference (p < 0.05) between aspirin and deracoxib groups for lesion scores and vomiting |
| Conditions | Randomized, placebo-controlled trial; 24 healthy dogs; 28-day treatment; deracoxib 1.5 mg/kg QD, aspirin 25 mg/kg PO q8h, placebo q8h; endoscopic evaluation on days -7, 6, 14, 28 |
Why This Matters
This direct evidence quantifies deracoxib's superior gastrointestinal safety profile relative to a non-selective NSAID, a critical differentiator for chronic use in dogs at risk for gastric ulceration.
- [1] Sennello KA, Leib MS. Effects of Deracoxib or Buffered Aspirin on the Gastric Mucosa of Healthy Dogs. J Vet Intern Med. 2006;20(6):1291-1296. View Source
